molecular formula C19H21N3O4S B3992232 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3992232
M. Wt: 387.5 g/mol
InChI Key: KMXDQDHZSNNVBL-UHFFFAOYSA-N
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Description

2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound of significant interest in various scientific fields. Its unique structure, combining a piperazine ring with a benzoisoquinoline core, lends itself to a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione generally involves multi-step reactions starting from simple aromatic compounds. Commonly, a derivative of benzoisoquinoline is alkylated with a piperazine derivative under specific conditions to introduce the ethyl linker, followed by a sulfonylation step to attach the methylsulfonyl group.

Industrial Production Methods

Industrially, the compound can be synthesized in large scale using optimized reaction conditions that ensure high yield and purity. This might involve the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo a variety of chemical reactions, including:

  • Oxidation: : Under specific conditions, it can be oxidized to introduce new functional groups or modify existing ones.

  • Reduction: : The compound can be reduced, especially at the benzoisoquinoline ring, to form partially or fully saturated products.

  • Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzoisoquinoline moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Nucleophilic reagents such as amines or electrophilic reagents like alkyl halides.

Major Products

The products formed depend on the specific reactions undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could produce reduced benzoisoquinoline derivatives. Substitution reactions typically result in modified piperazine or benzoisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

Biology

Biologically, it can act as a ligand in the study of receptor-ligand interactions due to its structural features.

Medicine

In medicine, 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has potential as a pharmacophore in the development of novel therapeutics targeting various biological pathways.

Industry

Industrially, it might be utilized in the manufacture of specialty chemicals or as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific proteins or receptors, modifying their activity. Its piperazine ring can act as a pharmacophore, binding to specific sites on enzymes or receptors, thereby influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}quinoline-3,4-dione

  • 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-isoquinoline-3,4(2H)-dione

Uniqueness

The compound's uniqueness lies in its combination of a benzoisoquinoline core with a piperazine moiety, which provides it with distinct structural and functional properties compared to other similar compounds. This structural uniqueness translates into potentially unique biological activity and chemical reactivity.

That covers the detailed aspects of the compound 2-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione. Does that inspire any follow-up curiosity?

Properties

IUPAC Name

2-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-27(25,26)21-11-8-20(9-12-21)10-13-22-18(23)15-6-2-4-14-5-3-7-16(17(14)15)19(22)24/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDQDHZSNNVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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